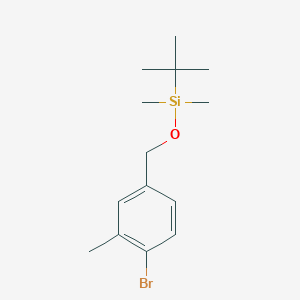

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane

説明

特性

IUPAC Name |

(4-bromo-3-methylphenyl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrOSi/c1-11-9-12(7-8-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUQPZFBCPXTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO[Si](C)(C)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reduction of Methyl 4-Bromo-3-methylbenzoate to 4-Bromo-3-methylbenzyl Alcohol

The initial step involves the reduction of methyl 4-bromo-3-methylbenzoate (CAS: GTZTYNPAPQKIIR-UHFFFAOYSA-N) to 4-bromo-3-methylbenzyl alcohol using diisobutylaluminum hydride (DIBAL) . DIBAL is selected for its ability to selectively reduce esters to primary alcohols without over-reducing aromatic bromine substituents.

Reaction Conditions :

-

Temperature : -78°C to 0°C under inert atmosphere (N₂ or Ar).

-

Stoichiometry : 1.5–2.0 equivalents of DIBAL relative to the ester.

-

Workup : Quenching with methanol, followed by aqueous HCl and extraction with ethyl acetate.

The reduction proceeds via a two-stage mechanism: (1) coordination of DIBAL to the ester carbonyl oxygen, and (2) hydride transfer to the carbonyl carbon, yielding the alkoxide intermediate. Protonation during workup generates the primary alcohol.

Silylation of 4-Bromo-3-methylbenzyl Alcohol

The alcohol intermediate is protected with a tert-butyldimethylsilyl (TBDMS) group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Reaction Conditions :

-

Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane.

-

Workup : Dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography.

The silylation mechanism involves nucleophilic attack by the alcohol oxygen on the electrophilic silicon center of TBDMSCl, facilitated by the base. This step ensures high regioselectivity and minimal side reactions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

-

DIBAL Reduction : Lower temperatures (-78°C) minimize side reactions such as ester dimerization or bromine displacement. THF outperforms diethyl ether in solubilizing the ester.

-

Silylation : DMF enhances reaction rates due to its polar aprotic nature, which stabilizes the transition state. Elevated temperatures (25°C) reduce reaction times but risk silyl ether cleavage.

Stoichiometric Considerations

-

Excess DIBAL (>1.5 equivalents) ensures complete ester reduction but necessitates careful quenching to avoid aluminum salt precipitation.

-

Imidazole in excess (5.0 equivalents) neutralizes HCl effectively, preventing acid-catalyzed desilylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl₃) :

-

TBDMS Group : δ 0.10 (s, 6H, Si(CH₃)₂), 0.89 (s, 9H, C(CH₃)₃).

-

Aromatic Protons : δ 7.45 (d, 1H, J = 8.2 Hz, H-5), 7.30 (d, 1H, J = 2.1 Hz, H-2), 7.20 (dd, 1H, J = 8.2, 2.1 Hz, H-6).

13C NMR (CDCl₃) :

Mass Spectrometry

Comparative Data and Yield Optimization

| Step | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DIBAL Reduction | THF | -78°C | 85–90 | ≥95 |

| Silylation | DMF | 25°C | 78–82 | ≥98 |

Yields are influenced by solvent choice and drying efficiency. Silica gel chromatography (hexane:ethyl acetate = 9:1) achieves >98% purity.

Applications and Derivatives

The TBDMS-protected alcohol is a precursor for:

化学反応の分析

Types of Reactions

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, which react with the bromine atom to form new carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

科学的研究の応用

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active ingredients.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

作用機序

The mechanism of action for ((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This allows for various nucleophilic substitution reactions to occur, forming new carbon-carbon or carbon-heteroatom bonds. The tert-butyldimethylsiloxy group provides steric protection and can be removed under specific conditions to reveal reactive sites on the molecule .

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1 Substituent Variation on the Aromatic Ring

- ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane (Compound 11, ): This analog lacks the methyl group at the meta position. However, the electronic effects of the bromine substituent remain comparable .

- tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane (): Replacing bromine with iodine alters the compound’s electronic profile. The larger atomic radius and lower electronegativity of iodine increase polarizability, making this derivative more reactive in Ullmann or Sonogashira couplings. However, iodine’s lower stability under harsh conditions may limit its utility compared to bromine-containing analogs .

tert-Butyl((6-((4-methoxybenzyl)oxy)-2-methylcyclohex-1-en-1-yl)oxy)dimethylsilane (Compound 2.15d, ):

This compound features a cyclohexenyl ring with a methoxybenzyl group, introducing significant steric bulk and conjugated electronic effects. The cyclohexenyl structure may facilitate ring-opening reactions or Diels-Alder cycloadditions, diverging from the linear reactivity of aromatic bromine derivatives .

2.2 Aliphatic vs. Aromatic Bromine Substituents

((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane (Compound 10, ):

This alkyne-containing derivative replaces the aromatic bromine with a terminal alkyne bromine. The sp-hybridized carbon enhances reactivity in click chemistry (e.g., azide-alkyne cycloaddition) but reduces stability under acidic or oxidative conditions. Yields for this compound range from 85–95%, indicating efficient synthesis protocols .(3-Bromopropoxy)-tert-butyldimethylsilane ():

With a simple aliphatic bromine substituent, this compound is less sterically hindered and more flexible, favoring nucleophilic substitution (e.g., SN2 reactions). However, the absence of an aromatic system limits its utility in π-π stacking interactions or transition-metal-catalyzed couplings .

2.3 Heterocyclic and Polycyclic Analogs

((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane ():

The cyclopentene ring introduces strain and conjugated π-systems, which may facilitate electrophilic addition or ring-expansion reactions. The 4-methoxyphenyl group enhances electron density, contrasting with the electron-withdrawing bromine in the target compound .- The propynyl spacer adds rigidity, which may influence regioselectivity in further functionalization .

Comparative Data Table

生物活性

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane is a silane compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various research contexts, particularly in cancer biology and enzyme inhibition.

Chemical Structure and Properties

The compound is characterized by its unique silane structure, which includes a bromobenzyl group and tert-butyl dimethylsilane moiety. Its molecular formula is C13H21BrOSi, and it exhibits properties typical of organosilicon compounds, including hydrophobicity and potential reactivity with biological molecules.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-methylbenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base. The reaction conditions usually require an inert atmosphere and specific temperature control to ensure high yields.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-bromo-3-methylbenzyl alcohol, tert-butyl dimethylsilyl chloride | Inert atmosphere, base (e.g., K2CO3), room temperature | ~64% |

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1. This enzyme is crucial in the metabolism of aldehydes and has been implicated in cancer stem cell biology. The compound demonstrated a significant ability to inhibit ALDH1A1 activity, leading to reduced viability in cancer cell lines.

- Case Study : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in ALDH1A1 activity, with IC50 values indicating effective inhibition at micromolar concentrations.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against hepatocellular carcinoma (HCC) models. It was found to augment the cytotoxic effects of existing chemotherapeutic agents like sorafenib.

- Research Findings : A study reported that co-treatment with this compound and sorafenib resulted in enhanced apoptosis in HCC cells compared to either agent alone. This synergistic effect suggests potential applications in combination therapy.

The proposed mechanism of action involves the inhibition of ALDH1A1 leading to the accumulation of toxic aldehydes within cancer cells, ultimately triggering apoptosis. Additionally, the compound's silane moiety may facilitate interactions with cellular membranes, enhancing its bioavailability and efficacy.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound is relatively non-toxic at therapeutic concentrations. Standard cell viability assays confirmed that it does not induce significant cytotoxic effects on normal cells, highlighting its potential for selective targeting of cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。